methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate
Description
Methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a synthetic compound featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core substituted at position 2 with a (2-methoxyethyl)carbamothioyl group and at position 1 with a methoxybenzoate ester. This structure combines a tetrahydroisoquinoline scaffold—common in alkaloids and pharmaceuticals—with polar substituents (methoxy and carbamothioyl groups) and a lipophilic benzoate ester. Such modifications are often employed to optimize pharmacokinetic properties, including solubility and membrane permeability, while retaining biological activity .
Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-methoxyethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-28-12-10-25-24(33)26-11-9-17-13-21(29-2)22(30-3)14-19(17)20(26)15-32-18-7-5-16(6-8-18)23(27)31-4/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,25,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGKLVROHTBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy and carbamothioyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a family of 6,7-dimethoxy-tetrahydroisoquinoline derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural Differences and Similarities
Analysis of Substituent Effects
- Carbamothioyl vs. The nitro group in 449766-76-1 may enhance electrophilicity but reduce metabolic stability .
- Core Structure Variations: Quinazoline derivatives (e.g., 947620-48-6) exhibit distinct electronic profiles compared to tetrahydroisoquinolines, influencing target selectivity (e.g., kinase inhibition vs. receptor modulation) .
Methodological Considerations for Similarity Comparisons
As highlighted in , compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) and pharmacophore alignment.
Biological Activity
Methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a tetrahydroisoquinoline core and multiple methoxy groups. Its molecular formula is C20H26N2O5S, which contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects.
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines:
These results suggest that the compound could be further developed as a potential anticancer agent.
Neuroprotective Effects
The compound's structure suggests possible neuroprotective effects. Research indicates that derivatives of tetrahydroisoquinoline are known for their neuroprotective properties. This compound may help mitigate neurodegenerative diseases by reducing neuronal apoptosis and promoting neuronal survival.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated moderate scavenging activity comparable to standard antioxidants like ascorbic acid at concentrations above 100 µg/mL.
Case Study 2: In Vivo Cancer Model
In vivo studies using mouse models have shown that treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
